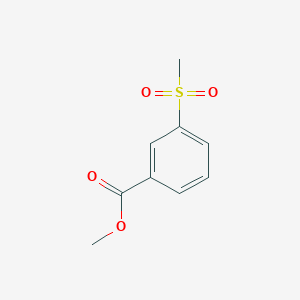

Methyl 3-(methylsulfonyl)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-methylsulfonylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4S/c1-13-9(10)7-4-3-5-8(6-7)14(2,11)12/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJLLSNKBORJJHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30424078 | |

| Record name | METHYL 3-(METHYLSULFONYL)BENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22821-69-8 | |

| Record name | METHYL 3-(METHYLSULFONYL)BENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-(methylsulfonyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of Methyl 3-(methylsulfonyl)benzoate (CAS No: 22821-69-8). Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document combines confirmed identification data with proposed experimental protocols for its synthesis and predicted spectroscopic characteristics. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who are interested in this compound and its potential applications. While direct biological activity data for Methyl 3-(methylsulfonyl)benzoate is not available, the known biological activities of structurally related methyl sulfonyl benzoate derivatives, such as antimicrobial and anticancer properties, suggest that this compound may also warrant further investigation.

Chemical Identity and Physical Properties

Methyl 3-(methylsulfonyl)benzoate is an organic compound containing both a methyl ester and a methyl sulfonyl functional group attached to a benzene ring at the meta position.

Table 1: Chemical Identification

| Identifier | Value | Source |

| Chemical Name | Methyl 3-(methylsulfonyl)benzoate | N/A |

| CAS Number | 22821-69-8 | [1][2][3][4] |

| Molecular Formula | C₉H₁₀O₄S | [1][2][4] |

| Molecular Weight | 214.24 g/mol | [1][2] |

| Purity | ≥ 97% | [2] |

Table 2: Physical Properties (Predicted and Experimental)

| Property | Value | Notes |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. Poorly soluble in water. | Based on the structure |

Synthesis Protocols

Synthesis via Fischer Esterification of 3-(methylsulfonyl)benzoic acid

This method involves the acid-catalyzed esterification of 3-(methylsulfonyl)benzoic acid with methanol.

Experimental Protocol:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(methylsulfonyl)benzoic acid (1 equivalent).

-

Add an excess of methanol (e.g., 10-20 equivalents) to the flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure Methyl 3-(methylsulfonyl)benzoate.

Synthesis via Oxidation of Methyl 3-(methylthio)benzoate

This route involves the preparation of the precursor, methyl 3-(methylthio)benzoate, followed by its oxidation to the desired sulfone.

Step 1: Synthesis of Methyl 3-(methylthio)benzoate

A plausible method for this step is the esterification of 3-(methylthio)benzoic acid with methanol, following a similar procedure to that described in section 2.1.

Step 2: Oxidation to Methyl 3-(methylsulfonyl)benzoate

Experimental Protocol:

-

Dissolve methyl 3-(methylthio)benzoate (1 equivalent) in a suitable solvent such as dichloromethane or acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (approximately 2.2 equivalents), in portions, while maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

-

Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure Methyl 3-(methylsulfonyl)benzoate.

Spectroscopic Data (Predicted)

No experimental spectroscopic data for Methyl 3-(methylsulfonyl)benzoate is currently available in public databases. The following are predicted spectral characteristics based on the known values for similar structures.

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Peaks/Signals |

| ¹H NMR | Aromatic protons (4H, multiplet) around δ 7.5-8.5 ppm. Methyl ester protons (3H, singlet) around δ 3.9 ppm. Methyl sulfonyl protons (3H, singlet) around δ 3.1 ppm. |

| ¹³C NMR | Carbonyl carbon around δ 165 ppm. Aromatic carbons between δ 125-140 ppm. Methyl ester carbon around δ 53 ppm. Methyl sulfonyl carbon around δ 44 ppm. |

| IR (Infrared) | Strong C=O stretch (ester) around 1720 cm⁻¹. Strong S=O stretches (sulfonyl) around 1320 and 1150 cm⁻¹. C-O stretch (ester) around 1250 cm⁻¹. Aromatic C-H stretches above 3000 cm⁻¹. |

| Mass Spec (MS) | Molecular ion peak (M⁺) at m/z = 214. Fragmentation may show loss of the methoxy group (-OCH₃, m/z = 183) and the methylsulfonyl group (-SO₂CH₃, m/z = 135). |

Biological Activity

There is no specific information available regarding the biological activity of Methyl 3-(methylsulfonyl)benzoate. However, various derivatives of methylsulfonyl benzothiazoles have been reported to exhibit promising antimicrobial and anticancer activities.[1][2] Additionally, other related benzenesulfonamide derivatives have been investigated as potential antimicrobial agents.[3] These findings suggest that the methylsulfonyl benzoate scaffold may be a valuable starting point for the design and synthesis of novel therapeutic agents. Further research is required to evaluate the biological profile of Methyl 3-(methylsulfonyl)benzoate.

Safety Information

Conclusion

Methyl 3-(methylsulfonyl)benzoate is a chemical compound with confirmed identity but limited publicly available experimental data. This guide has provided a summary of its known properties and has proposed detailed protocols for its synthesis, which can be valuable for researchers aiming to prepare and study this molecule. The predicted spectroscopic data can aid in its characterization. While its biological activity remains to be explored, the known activities of related compounds suggest that it could be a molecule of interest for further investigation in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Methylsulfonyl benzothiazoles (MSBT) derivatives: Search for new potential antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-(2-Arylmethylthio-4-Chloro-5-Methylbenzenesulfonyl)amide Derivatives as Potential Antimicrobial Agents—Synthesis and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methyl 3-(methylsulfonyl)benzoate | C9H10O4S | CID 6432252 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Methyl 3-(methylsulfonyl)benzoate - Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and a detailed synthesis protocol for Methyl 3-(methylsulfonyl)benzoate. The information is curated for professionals in chemical research and drug development, with a focus on clear, actionable data and methodologies.

Chemical Structure and Properties

Methyl 3-(methylsulfonyl)benzoate is an organic compound with the chemical formula C₉H₁₀O₄S.[1] Its structure features a benzene ring substituted with a methyl ester group (-COOCH₃) and a methylsulfonyl group (-SO₂CH₃) at the meta position.

IUPAC Name: methyl 3-(methylsulfonyl)benzoate[1]

Molecular Weight: 214.24 g/mol [1]

A 2D representation of the chemical structure is provided below:

Synthesis of Methyl 3-(methylsulfonyl)benzoate

The primary route for the synthesis of Methyl 3-(methylsulfonyl)benzoate is through the Fischer esterification of 3-(methylsulfonyl)benzoic acid with methanol, utilizing a strong acid as a catalyst. This reaction is a classic example of nucleophilic acyl substitution.

Synthesis Workflow

The logical flow of the synthesis process is depicted in the following diagram:

Caption: Synthesis workflow for Methyl 3-(methylsulfonyl)benzoate.

Experimental Protocol: Fischer Esterification

This protocol is a generalized procedure based on standard Fischer esterification methods. Researchers should optimize the reaction conditions for their specific laboratory setup.

Materials:

-

3-(methylsulfonyl)benzoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous solution)

-

Anhydrous magnesium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-(methylsulfonyl)benzoic acid and an excess of anhydrous methanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the stirred mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate (to neutralize the acid), and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude Methyl 3-(methylsulfonyl)benzoate can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Data Presentation

Table 1: Reactant and Product Information

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 3-(methylsulfonyl)benzoic acid | C₈H₈O₄S | 200.21 | Starting Material |

| Methanol | CH₄O | 32.04 | Reagent/Solvent |

| Sulfuric Acid | H₂SO₄ | 98.08 | Catalyst |

| Methyl 3-(methylsulfonyl)benzoate | C₉H₁₀O₄S | 214.24 | Product |

Note: Specific quantitative data for yields are not consistently reported in publicly available literature and should be determined empirically.

Table 2: Physicochemical and Spectroscopic Data

| Property | Data |

| Physical State | Solid |

| Melting Point | Not available in cited literature. For the starting material, 3-(methylsulfonyl)benzoic acid, the melting point is reported as 230-238 °C. |

| Boiling Point | Not available in cited literature. |

| ¹H NMR (CDCl₃) | Predicted chemical shifts: Aromatic protons would appear in the range of 7.5-8.5 ppm. The methyl ester protons (-OCH₃) would be a singlet around 3.9 ppm. The methylsulfonyl protons (-SO₂CH₃) would be a singlet around 3.1 ppm. |

| ¹³C NMR (CDCl₃) | Predicted chemical shifts: The carbonyl carbon of the ester would be around 165 ppm. Aromatic carbons would appear in the 125-140 ppm range. The methyl ester carbon would be around 53 ppm, and the methylsulfonyl carbon would be around 45 ppm. |

| IR (Infrared Spectroscopy) | Expected characteristic peaks: A strong absorption band for the C=O stretch of the ester at ~1720 cm⁻¹. Strong bands for the S=O stretches of the sulfonyl group around 1320 cm⁻¹ and 1150 cm⁻¹. C-O stretching of the ester between 1300-1100 cm⁻¹. Aromatic C-H stretching just above 3000 cm⁻¹. |

Disclaimer: The spectroscopic data provided is predictive and based on the analysis of similar compounds. Experimental verification is essential for accurate characterization.

References

Chemical Identity and Core Properties

An In-depth Technical Guide to the Physical Properties of 3,4-dihydroxy-5-nitrobenzaldehyde (CAS 51909-53-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 3,4-dihydroxy-5-nitrobenzaldehyde (CAS 51909-53-6), an important intermediate in pharmaceutical synthesis and a compound of interest for its biological activities.[1][2] This document details its physicochemical characteristics, experimental protocols for property determination, and relevant biochemical pathways.

3,4-dihydroxy-5-nitrobenzaldehyde, also known by synonyms such as DHNB and Entacapone Impurity C, is a substituted benzaldehyde with the chemical formula C₇H₅NO₅.[3][4] Its structure features a catechol (3,4-dihydroxy) moiety and a nitro group, which contribute to its specific chemical reactivity and biological functions.

Physical and Chemical Data Summary

The quantitative physical and chemical properties of 3,4-dihydroxy-5-nitrobenzaldehyde are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 51909-53-6 | [3][4] |

| Molecular Formula | C₇H₅NO₅ | [3][4] |

| Molecular Weight | 183.12 g/mol | [3][4] |

| Appearance | Light yellow to Amber to Dark green powder/crystal | |

| Melting Point | 145.0 - 149.0 °C | |

| IUPAC Name | 3,4-dihydroxy-5-nitrobenzaldehyde | [3] |

| SMILES | C1=C(C=C(C(=C1--INVALID-LINK--[O-])O)O)C=O | [3] |

| InChI Key | BBFJODMCHICIAA-UHFFFAOYSA-N | [3] |

| Storage Class | 11 - Combustible Solids |

Biological Activity and Pathways

3,4-dihydroxy-5-nitrobenzaldehyde is a potent inhibitor of xanthine oxidase (XO), an enzyme critical in purine metabolism that produces uric acid.[2] This inhibitory action makes it a potential therapeutic agent for conditions like hyperuricemia and gout.[2] The compound exhibits a mixed-type inhibition of XO and has an IC₅₀ value of 3 µM.[2]

Caption: Inhibition of the Xanthine Oxidase pathway by DHNB.

Experimental Protocols

Accurate determination of physical properties is crucial for the characterization and quality control of chemical compounds. Below are detailed methodologies for key experiments.

Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid. Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range.

Methodology (Capillary Method):

-

Sample Preparation: A small amount of the dry, powdered 3,4-dihydroxy-5-nitrobenzaldehyde is packed into a capillary tube to a height of 1-2 mm.[5] The tube is sealed at one end.[5]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[5] This assembly is placed in a heating apparatus, such as a Thiele tube or a digital melting point apparatus, which contains a heat-transfer fluid (e.g., mineral oil) or a heated metal block.[6]

-

Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2°C per minute as the temperature approaches the expected melting point. Constant stirring of the heating bath ensures uniform temperature distribution.[5]

-

Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.[6]

-

Purity Check (Mixed Melting Point): To confirm the identity of a compound, a mixed melting point test can be performed. The sample is mixed with a known, pure standard of the same compound. If there is no depression or broadening of the melting range, the sample's identity and purity are confirmed.[7]

Solubility Determination

Solubility tests provide insights into the polarity and the presence of acidic or basic functional groups within a molecule.[8] The phenolic hydroxyl groups in 3,4-dihydroxy-5-nitrobenzaldehyde suggest it is an acidic compound.

Methodology:

-

Solvent Selection: A series of solvents are used to classify the compound, typically starting with water, followed by 5% NaOH, 5% NaHCO₃, and 5% HCl.[9]

-

Procedure: A small, measured amount of the compound (e.g., 25 mg) is placed in a test tube.[9] Approximately 0.75 mL of the chosen solvent is added in portions.[9] The tube is shaken vigorously after each addition.

-

Observation: The compound is classified as "soluble" if it dissolves completely. If it does not, it is "insoluble."

-

Interpretation:

-

Water: Solubility in water indicates the presence of polar functional groups.[9]

-

5% NaOH: Solubility in this basic solution by a water-insoluble compound strongly indicates an acidic functional group, such as a phenol or carboxylic acid.[8]

-

5% NaHCO₃: This is a weaker base. Solubility indicates a strongly acidic functional group like a carboxylic acid. Phenols are generally not acidic enough to dissolve in NaHCO₃.[8]

-

5% HCl: Solubility in this acidic solution indicates the presence of a basic functional group, most commonly an amine.[9]

-

Caption: Logical workflow for determining compound solubility class.

Synthesis Workflow

3,4-dihydroxy-5-nitrobenzaldehyde is a key intermediate in the synthesis of pharmaceuticals like Entacapone.[1] One patented method involves the de-ethoxylation of a precursor compound.[1]

Caption: Workflow for the synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde.[1]

Safety and Handling

Proper safety precautions are essential when handling 3,4-dihydroxy-5-nitrobenzaldehyde.

-

GHS Hazard Classification: The compound is classified as harmful if swallowed (Acute Toxicity 4), may cause an allergic skin reaction (Skin Sensitization 1), and causes serious eye damage (Eye Damage 1).[3]

-

Signal Word: Danger.[3]

-

Precautions: Use in a well-ventilated area or under a fume hood.[10][11] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety goggles and gloves.[11] Do not eat, drink, or smoke when using this product. In case of accidental contact, rinse the affected area thoroughly with water. Store in a tightly closed container in a dry, well-ventilated place.[10]

References

- 1. US5710343A - Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde - Google Patents [patents.google.com]

- 2. 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a Potent Inhibitor of Xanthine Oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3,4-Dihydroxy-5-nitrobenzaldehyde | C7H5NO5 | CID 5748957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,4-dihydroxy-5-nitrobenzaldehyde - Amerigo Scientific [amerigoscientific.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. athabascau.ca [athabascau.ca]

- 8. www1.udel.edu [www1.udel.edu]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. international.brand.akzonobel.com [international.brand.akzonobel.com]

- 11. chemos.de [chemos.de]

An In-depth Technical Guide on the Solubility of Methyl 3-(methylsulfonyl)benzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(methylsulfonyl)benzoate is a chemical compound of interest in various fields of chemical research and development. An understanding of its solubility in different organic solvents is crucial for its synthesis, purification, formulation, and application. This technical guide provides a comprehensive overview of the available information on the solubility of Methyl 3-(methylsulfonyl)benzoate, details experimental protocols for solubility determination, and presents a logical workflow for assessing its solubility.

Physicochemical Properties

Before delving into solubility, a summary of the key physicochemical properties of Methyl 3-(methylsulfonyl)benzoate is presented in Table 1.

| Property | Value |

| CAS Number | 22821-69-8 |

| Molecular Formula | C₉H₁₀O₄S |

| Molecular Weight | 214.24 g/mol |

Qualitative Solubility Profile

In various synthetic procedures described in patents, Methyl 3-(methylsulfonyl)benzoate and its derivatives are often used in reactions involving organic solvents. For instance, in the preparation of related compounds, solvents such as tertiary alcohols (e.g., tert-butyl alcohol) are employed.[1] Additionally, syntheses of similar molecules have utilized methanol for crystallization and as a reaction solvent.[2] This suggests that Methyl 3-(methylsulfonyl)benzoate is likely soluble in these and other common organic solvents to varying extents.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental protocols must be followed. The following are detailed methodologies for determining the equilibrium and kinetic solubility of a compound such as Methyl 3-(methylsulfonyl)benzoate.

1. Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound in a given solvent.

-

Materials:

-

Methyl 3-(methylsulfonyl)benzoate

-

Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, tetrahydrofuran, dichloromethane, ethyl acetate, toluene)

-

Vials with screw caps

-

Shaker or rotator at a constant temperature

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

-

Procedure:

-

Add an excess amount of Methyl 3-(methylsulfonyl)benzoate to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C) and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Centrifuge the vials at a high speed to ensure complete separation of the undissolved solid from the supernatant.

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of Methyl 3-(methylsulfonyl)benzoate in the diluted solution using a validated HPLC or UV-Vis spectrophotometry method.

-

Calculate the original concentration in the saturated solution to determine the solubility.

-

2. Kinetic Solubility Determination (High-Throughput Method)

This method provides a rapid assessment of the solubility of a compound from a stock solution, which is often relevant in early drug discovery.

-

Materials:

-

Methyl 3-(methylsulfonyl)benzoate stock solution (e.g., 10 mM in DMSO)

-

Selected aqueous-organic solvent mixtures

-

96-well microplates

-

Plate shaker

-

Nephelometer or a plate reader capable of turbidity measurements

-

-

Procedure:

-

Dispense the selected aqueous-organic solvent mixtures into the wells of a 96-well microplate.

-

Add a small volume of the Methyl 3-(methylsulfonyl)benzoate stock solution to each well to achieve a range of final concentrations.

-

Seal the plate and shake for a defined period (e.g., 1-2 hours) at a constant temperature.

-

Measure the turbidity or light scattering in each well using a nephelometer or plate reader. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like Methyl 3-(methylsulfonyl)benzoate.

Conclusion

While specific quantitative solubility data for Methyl 3-(methylsulfonyl)benzoate in organic solvents is currently scarce in the public domain, this guide provides the necessary framework for researchers to approach this challenge. By understanding the compound's qualitative solubility characteristics and employing the detailed experimental protocols, scientists and drug development professionals can generate the critical data required for their research and development activities. The provided workflow offers a systematic approach to solubility assessment, ensuring a thorough and efficient investigation.

References

The Dual Nature of the Methylsulfonyl Group: A Technical Guide to its Reactivity on Aromatic Rings

For Researchers, Scientists, and Drug Development Professionals

The methylsulfonyl (-SO₂CH₃) group is a powerful and versatile functional group in organic chemistry, particularly when appended to an aromatic ring. Its strong electron-withdrawing nature profoundly influences the reactivity of the aromatic system, making it a key player in both classical organic reactions and the design of modern pharmaceuticals. This technical guide provides an in-depth exploration of the reactivity of the aryl methylsulfonyl group, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations to empower researchers in their synthetic and drug discovery endeavors.

Electronic Properties of the Methylsulfonyl Group

The sulfur atom in the methylsulfonyl group is in a high oxidation state (+4), bonded to two highly electronegative oxygen atoms and a methyl group. This arrangement results in a significant polarization of the S-O bonds, making the sulfur atom highly electrophilic and the group as a whole strongly electron-withdrawing. This property is quantitatively reflected in its Hammett substituent constants, which are used to predict the electronic influence of substituents on the reactivity of aromatic compounds.

Table 1: Hammett Substituent Constants (σ) for the Methylsulfonyl Group and Other Common Substituents

| Substituent | σ_meta_ | σ_para_ |

| -SO₂CH₃ | +0.65 | +0.75 |

| -NO₂ | +0.71 | +0.78 |

| -CN | +0.56 | +0.66 |

| -Cl | +0.37 | +0.23 |

| -CH₃ | -0.07 | -0.17 |

| -OCH₃ | +0.12 | -0.27 |

Data compiled from various sources.

The large positive σ values for the methylsulfonyl group, comparable to those of the nitro group, confirm its potent electron-withdrawing character through both inductive and resonance effects.[1]

Reactivity in Electrophilic Aromatic Substitution (EAS)

The strong deactivating nature of the methylsulfonyl group significantly reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles compared to benzene.[2] Consequently, harsher reaction conditions are often required for electrophilic aromatic substitution on aryl methyl sulfones.

Directing Effects

Despite being deactivating, the methylsulfonyl group is a meta-director in electrophilic aromatic substitution.[3] This can be rationalized by examining the stability of the Wheland intermediate (arenium ion) formed upon electrophilic attack at the ortho, para, and meta positions. Attack at the ortho and para positions results in resonance structures where a positive charge is placed on the carbon atom directly attached to the electron-withdrawing sulfonyl group, which is highly destabilizing. In contrast, attack at the meta position avoids this unfavorable arrangement, making the corresponding intermediate relatively more stable.

Caption: General mechanism of electrophilic aromatic substitution on an aryl methyl sulfone.

Table 2: Regioselectivity in the Nitration of Substituted Benzenes

| Substituent | % Ortho | % Meta | % Para | Relative Rate (Benzene = 1) |

| -CH₃ | 58.5 | 4.5 | 37.0 | 25 |

| -Cl | 30 | 1 | 69 | 0.033 |

| -SO₂CH₃ | ~1 | ~98 | ~1 | ~10⁻⁵ |

| -NO₂ | 6.4 | 93.2 | 0.3 | 6 x 10⁻⁸ |

Data compiled from various sources, illustrating the strong meta-directing and deactivating effect of the methylsulfonyl group.[4][5]

Experimental Protocol: Nitration of Methyl Phenyl Sulfone

This protocol describes the synthesis of methyl 3-nitrophenyl sulfone, demonstrating the meta-directing effect of the methylsulfonyl group.

Materials:

-

Methyl phenyl sulfone

-

Concentrated sulfuric acid (98%)

-

Concentrated nitric acid (70%)

-

Ice

-

Deionized water

-

Ethanol

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add methyl phenyl sulfone (10.0 g, 0.064 mol).

-

Cool the flask in an ice-water bath and slowly add concentrated sulfuric acid (20 mL) with continuous stirring.

-

In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid (6.0 mL, 0.096 mol) to concentrated sulfuric acid (10 mL) while cooling in an ice bath.

-

Slowly add the cold nitrating mixture dropwise to the solution of methyl phenyl sulfone over 30 minutes, maintaining the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.

-

Carefully pour the reaction mixture onto crushed ice (ca. 200 g) with stirring.

-

The white precipitate of methyl 3-nitrophenyl sulfone is collected by vacuum filtration and washed with cold water until the washings are neutral.

-

The crude product is recrystallized from ethanol to afford the pure product.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

In stark contrast to its deactivating role in EAS, the methylsulfonyl group is a powerful activating group for nucleophilic aromatic substitution (SNAr).[6][7] Its strong electron-withdrawing ability polarizes the C-X bond (where X is a leaving group) and stabilizes the negatively charged Meisenheimer intermediate formed during the reaction.[4][8]

Activating and Directing Effects

The activating effect is most pronounced when the methylsulfonyl group is positioned ortho or para to the leaving group.[6] In these positions, the negative charge of the Meisenheimer complex can be delocalized onto the sulfonyl group through resonance, significantly stabilizing the intermediate and lowering the activation energy of the reaction. When the sulfonyl group is meta to the leaving group, this resonance stabilization is not possible, and the activating effect is much weaker.

Caption: General mechanism of nucleophilic aromatic substitution on an aryl sulfone.

Table 3: Relative Rates of Nucleophilic Aromatic Substitution of 1-Chloro-x-nitrobenzenes with Sodium Methoxide

| Position of -NO₂ | Relative Rate (Chlorobenzene = 1) |

| None | 1 |

| ortho | 3 x 10¹⁰ |

| meta | ~1 |

| para | 7 x 10¹⁰ |

| 2,4-dinitro | 2.4 x 10¹⁵ |

Data for nitro-substituted benzenes is shown to illustrate the powerful activating effect of ortho/para electron-withdrawing groups. The methylsulfonyl group exhibits a similar, albeit slightly less potent, activating effect.

Experimental Protocol: SNAr Reaction of 1-Chloro-4-(methylsulfonyl)benzene with Sodium Methoxide

This protocol details the synthesis of 1-methoxy-4-(methylsulfonyl)benzene, showcasing the activating effect of a para-methylsulfonyl group in SNAr.

Materials:

-

1-Chloro-4-(methylsulfonyl)benzene

-

Sodium methoxide

-

Methanol (anhydrous)

-

Dimethylformamide (DMF, anhydrous)

Procedure:

-

To a stirred solution of 1-chloro-4-(methylsulfonyl)benzene (5.0 g, 0.026 mol) in anhydrous DMF (50 mL) in a 100 mL round-bottom flask, add sodium methoxide (1.7 g, 0.031 mol).

-

Heat the reaction mixture at 80 °C under a nitrogen atmosphere for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water (200 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain 1-methoxy-4-(methylsulfonyl)benzene.

The Methylsulfonyl Group in Drug Development

The unique electronic properties of the aryl methylsulfonyl group have made it a privileged scaffold in medicinal chemistry. Its ability to act as a hydrogen bond acceptor, its metabolic stability, and its capacity to modulate the physicochemical properties of a molecule are highly valued in drug design.

Bioactivation of Aryl Sulfones

While generally considered metabolically stable, aryl sulfones can undergo bioactivation, a process where a relatively inert compound is converted into a reactive metabolite. This is a critical consideration in drug development as reactive metabolites can lead to toxicity. One potential pathway for the bioactivation of aryl sulfones involves the oxidation of the aromatic ring by cytochrome P450 enzymes to form reactive intermediates such as arene oxides or quinone-type species. These electrophilic metabolites can then covalently bind to cellular macromolecules like proteins and DNA, potentially leading to adverse drug reactions.[9]

References

- 1. websites.umich.edu [websites.umich.edu]

- 2. Celecoxib Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Khan Academy [khanacademy.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. byjus.com [byjus.com]

- 6. Aryl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]

- 7. youtube.com [youtube.com]

- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 9. researchgate.net [researchgate.net]

The pronounced Electron-Withdrawing Effects of the Methylsulfonyl Group in Benzoates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The methylsulfonyl group (-SO₂CH₃) is a powerful electron-withdrawing substituent that significantly influences the chemical reactivity and physical properties of aromatic systems. Its incorporation into the benzoate scaffold has profound implications for medicinal chemistry and materials science, altering parameters such as acidity, reaction rates, and binding affinities. This technical guide provides an in-depth analysis of the electron-withdrawing effects of the methylsulfonyl group in benzoates, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Quantifying the Electron-Withdrawing Strength: Hammett Constants and pKa Values

The electronic effect of a substituent on a benzene ring can be quantitatively described by the Hammett equation, which relates the reaction rate or equilibrium constant of a substituted benzene derivative to that of the unsubstituted parent compound. The key parameter in this equation is the Hammett substituent constant, σ. A positive σ value indicates an electron-withdrawing group, with a larger value signifying a stronger effect.

The methylsulfonyl group exhibits a strong electron-withdrawing character, as evidenced by its positive Hammett constants. This effect is a combination of a strong inductive effect (-I) and a moderate resonance effect (-M).

| Substituent | Position | Hammett Constant (σ) | Data Source |

| -SO₂CH₃ | meta | +0.65 | Hydrolysis of ethyl benzoates |

| -SO₂CH₃ | para | +0.76 | Hydrolysis of ethyl benzoates |

The acidity of the corresponding benzoic acids provides further evidence of the electron-withdrawing nature of the methylsulfonyl group. The presence of this group stabilizes the conjugate base (benzoate anion) through delocalization of the negative charge, thereby increasing the acidity and lowering the pKa value compared to unsubstituted benzoic acid (pKa ≈ 4.20).

| Compound | pKa (at 25°C) |

| 3-(Methylsulfonyl)benzoic acid | 3.52[1] |

| 4-(Methylsulfonyl)benzoic acid | 3.48, 3.64[2] |

Impact on Reaction Kinetics: Alkaline Hydrolysis of Ethyl Benzoates

The electron-withdrawing properties of the methylsulfonyl group significantly accelerate the rate of nucleophilic attack on the carbonyl carbon of the ester. A classic example is the alkaline hydrolysis of ethyl benzoates. The rate of this reaction is enhanced because the methylsulfonyl group withdraws electron density from the benzene ring, making the carbonyl carbon more electrophilic and stabilizing the negatively charged tetrahedral intermediate formed during the reaction.

Spectroscopic Characterization of Methylsulfonyl Benzoates

The electron-withdrawing effect of the methylsulfonyl group is also reflected in the spectroscopic properties of methylsulfonyl benzoates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR spectra, the protons on the aromatic ring of methylsulfonyl benzoates are deshielded and appear at a higher chemical shift (further downfield) compared to those of methyl benzoate. This is due to the reduced electron density around the aromatic protons.

In ¹³C NMR spectra, the carbonyl carbon and the aromatic carbons of methylsulfonyl benzoates are also shifted downfield, indicating a decrease in electron density at these positions.

Table of Spectroscopic Data for Methyl 4-(Methylsulfonyl)benzoate:

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| ¹H | 8.25 | d | 8.6 Hz |

| 8.05 | d | 8.6 Hz | |

| 3.97 | s | ||

| 3.10 | s | ||

| ¹³C | 165.1 | ||

| 144.1 | |||

| 134.1 | |||

| 130.2 | |||

| 127.6 | |||

| 52.9 | |||

| 44.2 |

Infrared (IR) Spectroscopy

The electron-withdrawing nature of the methylsulfonyl group influences the vibrational frequency of the carbonyl group (C=O) in the ester. The C=O stretching frequency in methylsulfonyl benzoates is expected to be at a higher wavenumber compared to that of methyl benzoate (typically around 1720 cm⁻¹), indicating a stronger and shorter C=O bond due to the reduced electron density in the carbonyl group. The characteristic strong, sharp absorption bands for the sulfonyl group (S=O) are typically observed in the regions of 1350-1300 cm⁻¹ (asymmetric stretch) and 1160-1140 cm⁻¹ (symmetric stretch).

Experimental Protocols

Synthesis of Methylsulfonyl Benzoic Acids

A common route to methylsulfonyl benzoic acids involves the oxidation of the corresponding methylthiobenzoic acids.

Protocol for the Preparation of 4-(Methylsulfonyl)benzoic Acid:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(methylthio)benzoic acid in glacial acetic acid.

-

Oxidation: Cool the mixture in an ice-water bath and slowly add a 30% solution of hydrogen peroxide (H₂O₂) dropwise while maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat at reflux for 2-3 hours.

-

Work-up: Cool the reaction mixture to room temperature. The product, 4-(methylsulfonyl)benzoic acid, will precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Synthesis of Methyl Methylsulfonylbenzoates via Fischer Esterification

The corresponding methyl esters can be synthesized from the carboxylic acids via Fischer esterification.

Protocol for the Preparation of Methyl 4-(Methylsulfonyl)benzoate:

-

Reaction Setup: In a round-bottom flask, combine 4-(methylsulfonyl)benzoic acid and an excess of methanol.

-

Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Reaction: Heat the mixture at reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst and any unreacted carboxylic acid. Then, wash with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The product can be further purified by recrystallization or column chromatography.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of the methylsulfonylbenzoic acids can be determined by potentiometric titration.

Protocol for pKa Determination:

-

Sample Preparation: Prepare a standard solution of the methylsulfonylbenzoic acid in a suitable solvent system (e.g., a water-ethanol mixture).

-

Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the pH electrode in the sample solution.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH), adding the titrant in small increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized). More accurate values can be obtained by analyzing the first and second derivatives of the titration curve.

Visualizing the Electron-Withdrawing Effects

The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.

Caption: Inductive and resonance effects of the methylsulfonyl group.

Caption: Synthesis workflow for methyl 4-(methylsulfonyl)benzoate.

Caption: Relationship between properties and effects.

References

Unlocking the Potential: A Technical Guide to the Research Applications of Sulfonyl-Containing Benzoates

For Researchers, Scientists, and Drug Development Professionals

The intersection of the sulfonyl and benzoate functional groups has given rise to a class of small molecules with significant and diverse applications in biomedical research and drug discovery. The inherent physicochemical properties of the sulfonyl group, such as its ability to act as a hydrogen bond acceptor and its metabolic stability, combined with the versatile scaffolding provided by the benzoate moiety, make these compounds prime candidates for therapeutic development. This in-depth technical guide explores the core research applications of sulfonyl-containing benzoates, providing detailed experimental protocols, quantitative data, and visualizations of their mechanisms of action to empower further scientific exploration in this promising field.

Therapeutic Applications and Biological Targets

Sulfonyl-containing benzoates have demonstrated efficacy in a range of therapeutic areas, primarily through their action as potent and often selective enzyme inhibitors. Key areas of investigation include oncology, metabolic disorders, inflammation, and ophthalmology.

Carbonic Anhydrase Inhibition in Oncology and Glaucoma

A prominent application of sulfonyl-containing benzoates is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. Certain CA isoforms, particularly CA IX and XII, are overexpressed in various tumors and contribute to the acidification of the tumor microenvironment, promoting cancer cell proliferation and metastasis. Selective inhibition of these isoforms is a key strategy in anticancer drug development. Additionally, inhibition of CA II in the ciliary body of the eye reduces aqueous humor production, making it a target for glaucoma treatment.

Methyl 5-sulfamoyl-benzoates, bearing a primary sulfonamide group, have been designed as high-affinity and selective inhibitors of CA IX.[1] Variations in substituents on the benzenesulfonamide ring have led to compounds with extremely high binding affinity for CA IX.[1]

Table 1: Inhibitory Activity of Selected Sulfonamides against Carbonic Anhydrase Isoforms

| Compound | Target Isoform | IC50 (nM) | Reference |

| 4-Sulfamoyl-N-(3-morpholinopropyl)benzamide (I-1) | hCA I | 231.4 | [2] |

| 4-Sulfamoyl-N-(3-morpholinopropyl)benzamide (I-1) | hCA II | 215.8 | [2] |

| 4-Sulfamoyl-N-(3-morpholinopropyl)benzamide (I-1) | hCA IV | 611.1 | [2] |

| 4-Sulfamoyl-N-(3-morpholinopropyl)benzamide (I-1) | hCA XII | 645.2 | [2] |

| N-(3-morpholinopropyl)benzene-1,4-disulfonamide (I-2) | hCA I | 57.7 | [2] |

| N-(3-morpholinopropyl)benzene-1,4-disulfonamide (I-2) | hCA II | 65.8 | [2] |

| N-(3-morpholinopropyl)benzene-1,4-disulfonamide (I-2) | hCA IV | 498.8 | [2] |

| N-(3-morpholinopropyl)benzene-1,4-disulfonamide (I-2) | hCA XII | 517.2 | [2] |

| N-(4-diethylaminoethoxybenzyl)benzene-1,4-bis(sulfonamide) (I-3) | hCA I | 59.8 | [2] |

| N-(4-diethylaminoethoxybenzyl)benzene-1,4-bis(sulfonamide) (I-3) | hCA II | 81.1 | [2] |

| N-(4-diethylaminoethoxybenzyl)benzene-1,4-bis(sulfonamide) (I-3) | hCA IV | 507.9 | [2] |

| N-(4-diethylaminoethoxybenzyl)benzene-1,4-bis(sulfonamide) (I-3) | hCA XII | 736.7 | [2] |

| Acetazolamide | hCA I | 985.8 | [3] |

| Acetazolamide | hCA II | 489.4 | [3] |

Note: IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Below is a simplified representation of the role of carbonic anhydrase in the tumor microenvironment and the mechanism of its inhibition.

Monoacylglycerol Acyltransferase 2 (MGAT2) Inhibition in Metabolic Disorders

Monoacylglycerol acyltransferase 2 (MGAT2) is a key enzyme in the resynthesis of triglycerides in the small intestine, playing a crucial role in dietary fat absorption. Inhibition of MGAT2 is a promising therapeutic strategy for the treatment of obesity and type 2 diabetes. Aryl-sulfonamide derivatives have been identified as potent inhibitors of both human and mouse intestinal MGAT activities.[4]

The development of cell-based assays using recombinant cell lines expressing human MGAT2 has been instrumental in characterizing the functional inhibition of these compounds.[5] These assays allow for the assessment of inhibitor potency in a more physiologically relevant context, considering factors like cell permeability.

P2X7 Receptor Antagonism in Inflammation

The P2X7 receptor is an ATP-gated ion channel that plays a critical role in inflammatory responses. Its activation is linked to the release of pro-inflammatory cytokines. Antagonism of the P2X7 receptor is a therapeutic target for various inflammatory diseases. Certain sulfonyl-containing compounds have been investigated as P2X7 receptor antagonists.

Synthesis of Sulfonyl-Containing Benzoates

The synthesis of sulfonyl-containing benzoates can be achieved through various routes. A common method involves the chlorosulfonation of a benzoic acid derivative followed by amination.

General Synthesis Protocol for Methyl 2-methoxy-5-sulfamoylbenzoate

This protocol outlines a common synthetic route starting from methyl 2-methoxy-5-chlorobenzoate.

Materials:

-

Methyl 2-methoxy-5-chlorobenzoate

-

Sodium aminosulfonate

-

Cuprous bromide (catalyst)

-

Tetrahydrofuran (THF, solvent)

-

Activated carbon

Procedure:

-

In a reaction flask equipped with a reflux apparatus, add 300g of tetrahydrofuran and 50g (0.25mol) of methyl 2-methoxy-5-chlorobenzoate.

-

Add 1.8g of cuprous bromide (0.0125mol) and 25.7g (0.25mol) of sodium aminosulfonate to the reaction mixture.

-

Heat the mixture to 65°C and maintain this temperature for 12 hours.

-

After the reaction is complete, add 2g of activated carbon to the reaction mixture and filter while hot.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude product can be further purified by recrystallization to yield methyl 2-methoxy-5-sulfamoylbenzoate as a white crystalline powder.

This method has been reported to achieve a yield of 94.5% with a purity of 99.51% (HPLC).[6]

Experimental Protocols for Biological Assays

Detailed and reproducible experimental protocols are crucial for the evaluation of the biological activity of sulfonyl-containing benzoates.

In Vitro Carbonic Anhydrase Inhibition Assay

This assay is based on the CA-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol (p-NP), which can be monitored spectrophotometrically.[1]

Materials:

-

Human or bovine carbonic anhydrase

-

p-Nitrophenyl acetate (p-NPA)

-

Test compounds and a known CA inhibitor (e.g., Acetazolamide)

-

Tris-HCl buffer (50 mM, pH 7.5)

-

DMSO or acetonitrile

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the CA enzyme in cold Tris-HCl buffer.

-

Prepare a fresh stock solution of p-NPA in acetonitrile or DMSO.

-

Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

-

-

Assay Protocol:

-

To the wells of a 96-well plate, add 158 µL of assay buffer.

-

Add 2 µL of the test compound or DMSO (for the control).

-

Add 20 µL of the CA enzyme solution.

-

Incubate at room temperature for 15 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding 20 µL of the p-NPA substrate solution.

-

Immediately measure the absorbance at 405 nm in kinetic mode for 10-30 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the absorbance vs. time curve).

-

Determine the percent inhibition for each concentration of the test compound.

-

Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Cell-Based MGAT2 Inhibition Assay

This assay measures the functional inhibition of MGAT2 in a cellular context using a recombinant cell line.[5]

Materials:

-

STC-1 cell line stably expressing human MGAT2

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Stable isotope-labeled D31-palmitate

-

Monopalmitoylglycerol

-

Cholate and deoxycholate

-

Test compounds

-

LC/MS system

Procedure:

-

Cell Culture:

-

Culture the STC-1/Human MGAT2 cells in complete growth medium.

-

-

Assay Protocol:

-

Plate the cells in 24-well plates and incubate overnight.

-

Wash the cells with PBS and incubate with serum-free DMEM for 1 hour.

-

Label the cells with serum-free DMEM supplemented with D31-palmitate, monopalmitoylglycerol, cholate, deoxycholate, and the test compounds for 90 minutes.

-

-

Lipid Extraction and Analysis:

-

Extract the lipids from the cells.

-

Analyze the incorporation of the stable isotope-labeled palmitate into diacylglycerol (DAG) and triacylglycerol (TAG) using a high-resolution LC/MS platform.

-

-

Data Analysis:

-

Calculate the percent inhibition of DAG and TAG synthesis at each inhibitor concentration.

-

Determine the IC50 value from a dose-response curve.

-

P2X7 Receptor Antagonist Screening Assay

This assay utilizes a dye uptake method to assess the antagonist activity of compounds on the P2X7 receptor.[7]

Materials:

-

Cell line expressing the P2X7 receptor (e.g., J774.G8)

-

ATP (agonist)

-

Known P2X7 antagonists (e.g., Brilliant Blue G)

-

Fluorescent dye (e.g., YO-PRO-1)

-

Assay buffer

-

96-well plate

-

Fluorescence plate reader

Procedure:

-

Cell Preparation:

-

Plate the P2X7-expressing cells in a 96-well plate and incubate.

-

-

Assay Protocol:

-

Wash the cells with assay buffer.

-

Incubate the cells with the fluorescent dye and various concentrations of the test compound for 10 minutes at 37°C.

-

Activate the P2X7 receptor by adding ATP.

-

Measure the fluorescence intensity over time.

-

-

Data Analysis:

-

Calculate the initial rate of dye uptake.

-

Determine the percent inhibition of dye uptake by the test compound.

-

Calculate the IC50 value from a dose-response curve.

-

Physicochemical Properties

The physicochemical properties of sulfonyl-containing benzoates are critical for their pharmacokinetic and pharmacodynamic profiles. Properties such as solubility, lipophilicity (LogP), and molecular weight influence their absorption, distribution, metabolism, and excretion (ADME).

Table 2: Physicochemical Properties of Selected Benzoate-Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Solubility | Reference |

| Sodium Benzoate | C7H5NaO2 | 144.10 | White crystalline powder | Freely soluble in water, sparingly in ethanol | [8][9] |

| Propyl Benzoate | C10H12O2 | 164.20 | Colorless oily liquid | - | [10] |

| Methyl 2-[(cyanomethyl)sulfonyl]benzoate | - | - | - | - | [11] |

Note: Comprehensive physicochemical data for a wide range of sulfonyl-containing benzoates is an area for further compilation and research.

Conclusion and Future Directions

Sulfonyl-containing benzoates represent a versatile and promising class of compounds for drug discovery and development. Their demonstrated efficacy as enzyme inhibitors, particularly against carbonic anhydrases and MGAT2, highlights their potential in treating a range of diseases from cancer and glaucoma to metabolic disorders. The synthetic routes to these compounds are well-established, and robust biological assays are available for their evaluation.

Future research in this area should focus on several key aspects. The systematic exploration of structure-activity relationships (SAR) will be crucial for the design of more potent and selective inhibitors. A comprehensive database of the physicochemical properties of a wider range of sulfonyl-containing benzoates would greatly aid in the prediction of their ADME profiles. Furthermore, the investigation of novel biological targets for this class of compounds could unveil new therapeutic opportunities. The continued application of advanced cell-based assays and in vivo models will be essential to translate the in vitro potency of these compounds into effective therapeutic agents. The in-depth understanding and application of the principles and protocols outlined in this guide will undoubtedly facilitate the advancement of sulfonyl-containing benzoates from promising research compounds to clinically valuable therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cell-based assay of MGAT2-driven diacylglycerol synthesis for profiling inhibitors: use of a stable isotope-labeled substrate and high-resolution LC/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. An Improved Method for P2X7R Antagonist Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sodium Benzoate | C7H5O2Na | CID 517055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Carbonic anhydrase inhibitors: perfluoroalkyl/aryl-substituted derivatives of aromatic/heterocyclic sulfonamides as topical intraocular pressure-lowering agents with prolonged duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sketchviz.com [sketchviz.com]

- 11. METHYL 2-[(CYANOMETHYL)SULFONYL]BENZOATE | 175137-52-7 [chemicalbook.com]

A Comprehensive Literature Review of Methylsulfonyl Aromatic Compounds: A Technical Guide for Drug Development Professionals

Introduction

Methylsulfonyl aromatic compounds, a diverse class of molecules characterized by the presence of a methylsulfonyl (-SO2CH3) group attached to an aromatic ring, have garnered significant attention in medicinal chemistry and drug development. The methylsulfonyl moiety, with its unique electronic and physicochemical properties, imparts favorable characteristics to parent molecules, including enhanced metabolic stability, improved solubility, and potent biological activity. This technical guide provides a comprehensive literature review of methylsulfonyl aromatic compounds, focusing on their synthesis, biological activities, and mechanisms of action, with a particular emphasis on their applications in drug discovery and development.

Chemical Properties and Synthesis

The methylsulfonyl group is a strong electron-withdrawing group, which influences the reactivity and properties of the aromatic ring. It is also a stable functional group, resistant to metabolic degradation.

Table 1: Physicochemical Properties of Representative Methylsulfonyl Aromatic Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP |

| Methylsulfonylbenzene | C7H8O2S | 156.20 | 85-88 | 1.3 |

| 4-Methylsulfonyltoluene | C8H10O2S | 170.23 | 87-89 | 1.8 |

| Celecoxib | C17H14F3N3O2S | 381.37 | 157-159 | 3.6 |

| Rofecoxib | C17H14O4S | 314.36 | 206-208 | 2.3 |

| Nimesulide | C13H12N2O5S | 308.31 | 148-150 | 2.6 |

General Synthetic Strategies

Several synthetic routes are employed for the preparation of methylsulfonyl aromatic compounds. A common method involves the oxidation of the corresponding methylthio-aromatic precursors using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). Another approach is the methylation of arylsulfinic acids or their salts.

Experimental Protocol: Synthesis of 1-(Methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine

This protocol describes the synthesis of a novel sulfonamide derivative.[1]

-

Reaction Setup: A solution of trimetazidine (1 mmol, 0.266 g) in dichloromethane (30 mL) is prepared in a reaction flask.

-

Addition of Sulfonyl Chloride: An equivalent amount of methanesulfonyl chloride (1 mmol) is added to the solution.

-

Addition of Base: After 10 minutes, triethylamine (1.2 mmol, 0.121 g) is introduced into the solution.

-

Reaction: The reaction mixture is stirred for 30 minutes.

-

Work-up: The solution is sequentially washed with diluted hydrochloric acid, a saturated solution of Na2CO3, and brine.

-

Isolation: The combined organic layers are dried over anhydrous Na2SO4, and the solvent is evaporated under reduced pressure to yield the product.

Yield: 93%[1]

Biological Activities and Therapeutic Applications

Methylsulfonyl aromatic compounds exhibit a wide range of biological activities, making them valuable scaffolds in drug design. Their primary applications are in the development of anti-inflammatory, anticancer, and enzyme-inhibiting drugs.

Anti-inflammatory Activity

A significant number of methylsulfonyl aromatic compounds are potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Table 2: In Vitro Anti-inflammatory Activity of Selected Methylsulfonyl Aromatic Compounds

| Compound | Target | IC50 (µM) | Cell Line/Assay |

| Celecoxib | COX-2 | 0.04 | Sf9 cells |

| Celecoxib | COX-1 | 15 | Sf9 cells |

| Rofecoxib | COX-2 | 0.018 | Chinese hamster ovary cells |

| Rofecoxib | COX-1 | >15 | Chinese hamster ovary cells |

| Nimesulide | COX-2 | 0.07 (time-dependent) | Sheep placenta |

| Nimesulide | COX-1 | >100 | Ram seminal vesicles |

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.

-

Animal Model: Male Wistar rats (150-180 g) are used.

-

Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

-

Compound Administration: The test compound or vehicle is administered intraperitoneally 30 minutes before the carrageenan injection.

-

Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group in comparison to the control group.

Anticancer Activity

Several methylsulfonyl aromatic compounds have demonstrated significant antiproliferative and pro-apoptotic effects in various cancer cell lines.

Table 3: In Vitro Anticancer Activity of Selected Methylsulfonyl Aromatic Compounds

| Compound | Cancer Cell Line | IC50 (µM) |

| Celecoxib | HNE1 (Nasopharyngeal carcinoma) | 32.86 |

| Celecoxib | CNE1-LMP1 (Nasopharyngeal carcinoma) | 61.31 |

| Thiazole-methylsulfonyl derivative (2a) | hCA I | 39.38 |

| Thiazole-methylsulfonyl derivative (2h) | hCA I | 198.04 |

| Thiazole-methylsulfonyl derivative (2a) | hCA II | 39.16 |

| Thiazole-methylsulfonyl derivative (2h) | hCA II | 86.64 |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^3 cells/well and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound for 48 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated, and the IC50 value is determined.

Enzyme Inhibition

The methylsulfonyl group can interact with the active sites of various enzymes, leading to their inhibition. This is a key mechanism of action for many drugs containing this moiety.

Table 4: Enzyme Inhibitory Activity of Selected Methylsulfonyl Aromatic Compounds

| Compound | Enzyme Target | Ki/Kd (nM) | Inhibition Type |

| Celecoxib | COX-2 | - | Selective |

| Rofecoxib | COX-2 | - | Selective |

| Thiazole-methylsulfonyl derivatives | Carbonic Anhydrase I & II | - | - |

Signaling Pathways and Mechanisms of Action

Methylsulfonyl aromatic compounds exert their biological effects by modulating various signaling pathways involved in inflammation and cancer.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses. Several methylsulfonyl aromatic compounds have been shown to inhibit the activation of NF-κB.

Inhibition of the NF-κB signaling pathway.

Akt Signaling Pathway

The Akt (Protein Kinase B) signaling pathway is a key regulator of cell survival, proliferation, and metabolism. Dysregulation of this pathway is common in cancer. Some methylsulfonyl aromatic compounds have been found to modulate the Akt pathway.

Modulation of the Akt signaling pathway.

Pharmacokinetics (ADME)

The pharmacokinetic properties of methylsulfonyl aromatic compounds are crucial for their efficacy and safety as drugs. The methylsulfonyl group generally improves metabolic stability.

Table 5: Pharmacokinetic Parameters of Selected Methylsulfonyl Aromatic Drugs

| Drug | Bioavailability (%) | Protein Binding (%) | Half-life (hours) | Metabolism | Excretion |

| Celecoxib | ~40 (oral) | 97 | 11 | Hepatic (CYP2C9) | Feces and Urine[2][3] |

| Rofecoxib | 93 (oral) | 87 | 17 | Hepatic (cytosolic reductases) | Urine and Feces[4][5] |

| Nimesulide | ~50 (oral) | >97.5 | 1.8 - 4.7 | Hepatic | Urine and Feces[6] |

Experimental Workflow: In Vitro Metabolic Stability Assay

This workflow outlines a typical experiment to assess the metabolic stability of a compound.

References

- 1. mdpi.com [mdpi.com]

- 2. ClinPGx [clinpgx.org]

- 3. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rofecoxib: an update on physicochemical, pharmaceutical, pharmacodynamic and pharmacokinetic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The disposition and metabolism of rofecoxib, a potent and selective cyclooxygenase-2 inhibitor, in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical pharmacokinetics of nimesulide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 3-(methylsulfonyl)benzoate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3-(methylsulfonyl)benzoate, a key intermediate in pharmaceutical and materials science. The document details its synthesis, physicochemical properties, and significant applications, with a focus on its role in the development of therapeutic agents.

Introduction

Methyl 3-(methylsulfonyl)benzoate, with the CAS number 22821-69-8, is an aromatic organic compound characterized by the presence of both a methyl ester and a methylsulfonyl group attached to a benzene ring. While the specific historical details of its initial discovery remain elusive in readily available literature, its utility as a building block in organic synthesis, particularly for creating complex molecules with potential biological activity, is well-documented in contemporary patents and scientific publications. This guide consolidates the available information on its synthesis and properties, providing a valuable resource for researchers utilizing this compound.

Physicochemical Properties

Methyl 3-(methylsulfonyl)benzoate is typically a white to off-white solid at room temperature. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 22821-69-8 | N/A |

| Molecular Formula | C₉H₁₀O₄S | N/A |

| Molecular Weight | 214.24 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Purity | Typically >98% | N/A |

Synthesis of Methyl 3-(methylsulfonyl)benzoate

The synthesis of Methyl 3-(methylsulfonyl)benzoate can be logically approached through a two-step process starting from the commercially available 3-(methylthio)benzoic acid. This common pathway involves the oxidation of the thioether to a sulfone, followed by the esterification of the carboxylic acid.

Synthetic Pathway Overview

The overall synthetic scheme is presented below. The initial step is the oxidation of the sulfur atom in 3-(methylthio)benzoic acid to form 3-(methylsulfonyl)benzoic acid. The subsequent step is a Fischer esterification to yield the final product, Methyl 3-(methylsulfonyl)benzoate.

Caption: General synthetic pathway for Methyl 3-(methylsulfonyl)benzoate.

Experimental Protocols

This procedure outlines the oxidation of the thioether to a sulfone using a common oxidizing agent like hydrogen peroxide in acetic acid.

Experimental Workflow:

Caption: Experimental workflow for the oxidation of 3-(methylthio)benzoic acid.

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-(methylthio)benzoic acid (1 equivalent) in glacial acetic acid.

-

Cooling: Cool the solution to 0-5 °C using an ice bath.

-

Addition of Oxidant: Slowly add 30% hydrogen peroxide (2.2-2.5 equivalents) to the cooled solution, ensuring the temperature does not rise significantly.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.

-

Work-up: Pour the reaction mixture into a beaker containing ice-water. A white precipitate should form.

-

Isolation: Collect the precipitate by vacuum filtration.

-

Purification: Wash the solid with cold water and dry it under vacuum to yield 3-(methylsulfonyl)benzoic acid.

| Reagent/Solvent | Molar Ratio/Volume | Purpose |

| 3-(Methylthio)benzoic acid | 1 eq | Starting material |

| Glacial Acetic Acid | - | Solvent |

| Hydrogen Peroxide (30%) | 2.2 - 2.5 eq | Oxidizing agent |

| Ice-water | - | Precipitation |

| Cold water | - | Washing |

This protocol describes a standard Fischer esterification reaction.

Experimental Workflow:

Caption: Experimental workflow for the Fischer esterification.

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 3-(methylsulfonyl)benzoic acid (1 equivalent) in an excess of methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Reaction: Heat the mixture to reflux and maintain it for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Methyl 3-(methylsulfonyl)benzoate.

| Reagent/Solvent | Molar Ratio/Volume | Purpose |

| 3-(Methylsulfonyl)benzoic acid | 1 eq | Starting material |

| Methanol | Excess | Reagent and solvent |

| Sulfuric Acid | Catalytic | Acid catalyst |

| Ethyl Acetate | - | Extraction solvent |

| Saturated NaHCO₃ | - | Neutralization |

| Brine | - | Washing |

| Anhydrous Na₂SO₄ | - | Drying agent |

Applications in Drug Discovery and Development

Methyl 3-(methylsulfonyl)benzoate serves as a crucial intermediate in the synthesis of various pharmaceutically active compounds. Its bifunctional nature, possessing both an electrophilic ester and a polar sulfonyl group, allows for diverse chemical modifications.

Notably, this compound has been utilized as a building block in the development of inhibitors for several important biological targets:

-

BAF Complex Inhibitors: It is used in the synthesis of molecules that modulate the activity of the BRG1- or BRM-associated factors (BAF) complexes. These complexes play a vital role in chromatin remodeling, and their dysregulation is implicated in various cancers.

-

Histone Demethylase Inhibitors: The scaffold of Methyl 3-(methylsulfonyl)benzoate has been incorporated into inhibitors of histone demethylases, such as LSD1. These enzymes are key regulators of epigenetic modifications and are attractive targets for cancer therapy.

The general role of Methyl 3-(methylsulfonyl)benzoate in these contexts is to provide a substituted phenyl ring that can be further elaborated to create potent and selective inhibitors.

Caption: Role of Methyl 3-(methylsulfonyl)benzoate in drug discovery.

Conclusion

Methyl 3-(methylsulfonyl)benzoate is a valuable and versatile chemical intermediate. While its formal discovery is not prominently documented, its synthesis via the oxidation of 3-(methylthio)benzoic acid followed by esterification is a reliable and straightforward process. Its primary significance lies in its application as a foundational scaffold in the synthesis of complex molecules targeting key players in cancer biology, such as the BAF complex and histone demethylases. This guide provides researchers with the essential technical information required for the synthesis and application of this important compound.

Methodological & Application

Application Notes and Protocols: Synthesis of Methyl 3-(methylsulfonyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed two-step protocol for the synthesis of Methyl 3-(methylsulfonyl)benzoate. The synthesis commences with the Fischer esterification of 3-(methylthio)benzoic acid to yield Methyl 3-(methylthio)benzoate, which is subsequently oxidized to the final product, Methyl 3-(methylsulfonyl)benzoate. This protocol includes detailed experimental procedures, tables of reagents and reaction parameters, and a workflow diagram for clarity.

Introduction

Methyl 3-(methylsulfonyl)benzoate is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and agrochemicals. The presence of the methylsulfonyl group, a strong electron-withdrawing moiety, and the methyl ester functionality allows for a variety of subsequent chemical transformations. This protocol outlines a reliable and straightforward two-step synthesis suitable for laboratory-scale preparation. The initial step involves the acid-catalyzed esterification of 3-(methylthio)benzoic acid with methanol. The resulting thioether is then selectively oxidized to the corresponding sulfone using meta-chloroperoxybenzoic acid (m-CPBA).

Experimental Protocols

Step 1: Synthesis of Methyl 3-(methylthio)benzoate

This step employs a standard Fischer esterification reaction, where 3-(methylthio)benzoic acid is reacted with an excess of methanol in the presence of a catalytic amount of sulfuric acid.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 3-(Methylthio)benzoic acid | 168.21 | 10.0 g | 0.0594 | Starting material |

| Methanol | 32.04 | 100 mL | - | Reagent and solvent |

| Concentrated Sulfuric Acid | 98.08 | 2.0 mL | - | Catalyst |

| Saturated Sodium Bicarbonate Solution | - | As needed | - | For neutralization |

| Brine | - | As needed | - | For washing |

| Anhydrous Magnesium Sulfate | - | As needed | - | For drying |

| Dichloromethane | - | As needed | - | For extraction |

Procedure:

-